molecular formula C6H13FNO4P B13473449 Diethyl [carbamoyl(fluoro)methyl]phosphonate

Diethyl [carbamoyl(fluoro)methyl]phosphonate

Cat. No.: B13473449
M. Wt: 213.14 g/mol
InChI Key: NXSHKUWLHYYJBJ-UHFFFAOYSA-N
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Description

Diethyl [carbamoyl(fluoro)methyl]phosphonate is a fluorinated phosphonate ester characterized by a carbamoyl group and a fluorine atom attached to the methylene carbon. Below, we compare its properties, synthesis, and functional attributes with structurally related diethyl phosphonate derivatives.

Properties

Molecular Formula

C6H13FNO4P

Molecular Weight

213.14 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-fluoroacetamide

InChI

InChI=1S/C6H13FNO4P/c1-3-11-13(10,12-4-2)5(7)6(8)9/h5H,3-4H2,1-2H3,(H2,8,9)

InChI Key

NXSHKUWLHYYJBJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=O)N)F)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [carbamoyl(fluoro)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable fluorinated carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Diethyl (bromodifluoromethyl)phosphonate (CAS 65094-22-6) undergoes nucleophilic substitution at the difluoromethyl-bromide moiety. For example:

  • Reaction with Phenolic Hydroxides :
    Under basic conditions (e.g., KOH in acetonitrile/water at 0°C), this compound reacts with phenolic hydroxyl groups to form difluoromethoxy derivatives. A representative example is its reaction with 2-chloro-6-hydroxybenzaldehyde to yield 2-chloro-6-(difluoromethoxy)benzaldehyde (53–87% yield) .

SubstrateProductConditionsYieldSource
2-Chloro-6-hydroxybenzaldehyde2-Chloro-6-(difluoromethoxy)benzaldehyde0°C, KOH, CH₃CN/H₂O53–87%
  • Mechanism : The reaction proceeds via deprotonation of the phenolic OH group, followed by SN2 displacement of bromide by the phenoxide ion. The difluoromethylphosphonate acts as an electrophilic transfer reagent.

Hydrolysis and P–C Bond Cleavage

Phosphonate esters are prone to hydrolysis under basic conditions. For diethyl (bromodifluoromethyl)phosphonate:

  • Base-Induced Hydrolysis :
    Treatment with aqueous KOH leads to cleavage of the P–C bond, generating difluoromethylphosphonic acid derivatives . This reactivity is critical for prodrug activation in medicinal applications.

SubstrateProductConditionsApplicationSource
Diethyl (bromodifluoromethyl)phosphonateDifluoromethylphosphonic acidAqueous KOH, 25°CProdrug activation for PTP1B inhibitors

Catalytic and Solvent Effects

  • Solvent-Free Conditions :
    Reactions involving diethyl (bromodifluoromethyl)phosphonate are optimized under solvent-free or acetonitrile-based systems. Aromatic solvents (e.g., toluene) strongly inhibit reactivity .

  • Microwave-Assisted Synthesis :
    Analogous phosphonates (e.g., dialkyl haloalkylphosphonates) are synthesized efficiently via microwave-assisted Michaelis-Arbuzov reactions (63–89% yields) .

Structural and Stability Considerations

  • Thermal Stability :
    Difluoromethylphosphonates are stable under high-temperature conditions (e.g., 190°C in flow reactors) .

  • Stereochemical Outcomes :
    Diastereomeric ratios in cyclic phosphonate prodrugs (e.g., cAMP analogs) depend on coupling methods, as seen in silver salt vs. DIPEA-mediated reactions .

Limitations and Challenges

  • Selectivity Issues :
    Competing esterification pathways may dominate over carbamoylation in aromatic systems due to the stability of intermediate acyl azides .

  • Synthetic Complexity :
    Multi-step syntheses (e.g., Suzuki coupling, resolution) are often required to access enantiopure phosphonate derivatives .

While direct data on Diethyl [carbamoyl(fluoro)methyl]phosphonate is absent, its reactivity can be extrapolated from analogous systems. Key pathways include nucleophilic substitution, hydrolysis, and prodrug activation, with applications spanning medicinal chemistry and green synthesis methodologies . Further experimental validation is necessary to confirm these hypothesized reactions.

Mechanism of Action

The mechanism of action of diethyl [carbamoyl(fluoro)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Binding

  • Fluoro vs. Non-Fluoro Leaving Groups: Diethyl [carbamoyl(fluoro)methyl]phosphonate’s fluoro group enhances electrophilicity at the phosphorus center, unlike diisopropyl methyl phosphonate (), where an isopropyl group replaces fluorine. This substitution reduces hydrolysis susceptibility and alters binding to enzymes like phosphotriesterase, mimicking nerve agents such as sarin .
  • Carbamoyl vs. Sulfonyl/Morpholino Groups: Compared to (±)-85 (), which contains a morpholinosulfonyl group, the carbamoyl group in the target compound may offer distinct hydrogen-bonding interactions in biological systems.

Physical and Spectroscopic Properties

Melting Points and Stability

  • Aryl-Substituted Derivatives :
    Compounds with electron-withdrawing groups (e.g., 4r in , with trifluoromethyl substituents) exhibit higher melting points (246–248°C) compared to the target compound, likely due to increased crystallinity. Chloro- and nitro-substituted analogs (4s–4v) show lower melting points (137–175°C), suggesting that the carbamoyl-fluoro combination may balance polarity and lattice stability .

Spectroscopic Data

  • NMR Signatures :
    The ³¹P NMR chemical shift of the target compound is expected near δ 20–30 ppm, consistent with diethyl phosphonates (e.g., 4i–4m in ). Fluorine atoms (¹⁹F NMR) in analogs like (±)-85 () resonate at δ −120 to −180 ppm, depending on electronic environment .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Applications Reference
This compound Carbamoyl, Fluoro ~250 (estimated) N/A N/A Enzyme inhibition Target
Diethyl (4-bromobenzyl)phosphonate 4-Bromobenzyl 262.67 N/A N/A Synthetic intermediate
(±)-85 (Morpholinosulfonyl derivative) Morpholinosulfonyl, Fluoro ~600 40–60 Oil (purified) Tyrosine phosphatase inhibition
4r (Bis(trifluoromethyl) analog) 3,5-Bis(CF₃), Quinolinone N/A 84.6 246–248 Antimicrobial research
Diethyl (difluoromethyl)phosphonate Difluoromethyl 156.10 60–70 N/A Bioisostere development

Biological Activity

Diethyl [carbamoyl(fluoro)methyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphonate group, which is known for its ability to mimic phosphate in biological systems. The incorporation of a fluorinated methyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Properties

Phosphonates, including derivatives like this compound, have shown significant antiviral activity. They often function as inhibitors of viral polymerases, thereby preventing viral replication. A study highlighted the effectiveness of phosphonates against various viral infections, demonstrating their potential as antiviral agents through competitive inhibition mechanisms .

Antimalarial Activity

Recent investigations into this compound revealed its potential as an antimalarial agent. Compounds with similar structures have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a validated target in malaria drug discovery. In vitro studies indicated that phosphonates can exhibit potent activity against both Plasmodium falciparum and Plasmodium vivax, making them promising candidates for further development .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of enzymes that utilize phosphate substrates. By mimicking these substrates, phosphonates can effectively disrupt metabolic pathways crucial for pathogen survival and replication.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of diethyl phosphite with appropriate fluorinated reagents under controlled conditions. This process can yield various derivatives that may enhance biological activity or improve pharmacokinetic properties.

Synthesis Method Reagents Yield
Mitsunobu ReactionDiethyl phosphite + Fluorinated amineHigh
AlkylationPhosphonyl halide + CarbamateModerate

Case Studies

  • Antiviral Activity Against Hepatitis B : A study demonstrated that a related phosphonate compound exhibited significant antiviral activity against hepatitis B virus (HBV), suggesting that this compound could have similar effects due to structural similarities .
  • Inhibition of DHODH : Research focused on the inhibition of DHODH by phosphonates showed promising results in preclinical models, indicating potential for development as new antimalarial therapies. The compounds displayed low toxicity profiles while maintaining high efficacy against malaria parasites .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of phosphonates revealed challenges related to oral bioavailability due to their polar nature. Strategies such as prodrug formulations are being explored to enhance their absorption and therapeutic effectiveness .

Q & A

Q. Basic Research Focus

  • 31P NMR : Chemical shifts between δ 15–25 ppm confirm phosphonate ester formation, with coupling patterns (e.g., 1JPH ~650 Hz) distinguishing substituents .
  • IR Spectroscopy : Bands at 1158 cm⁻¹ (P=O), 1316 cm⁻¹ (SO₂), and 1650 cm⁻¹ (C=O) validate functional groups .
  • 2D NMR (HSQC, HMBC) : Resolves connectivity in complex regioselective products, such as triazole-linked derivatives .

How can conflicting data on reaction yields be systematically addressed?

Advanced Research Focus
Yield discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic attack on isocyanates, improving yields .
  • Purification challenges : Silica gel chromatography may lead to phosphonate ester hydrolysis; alternative methods (e.g., recrystallization) are recommended for hygroscopic intermediates .
  • Catalyst loading : Optimal Cu(I) catalyst concentrations (0.1–1 mol%) in click reactions minimize side-product formation .

What safety protocols are critical for handling fluorinated phosphonates in laboratory settings?

Q. Basic Research Focus

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential neurotoxic effects, as seen in structurally similar organophosphates .
  • Waste disposal : Hydrolyze residual compounds with alkaline solutions (pH >10) to degrade phosphonate esters .
  • Environmental mobility : Estimate soil adsorption (Koc) via log Kow and pKa values; cationic forms (pH <5.6) exhibit higher soil retention .

How can bioactivity assays be designed to evaluate antimicrobial potential?

Q. Advanced Research Focus

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Mechanistic studies : Pair with computational docking to assess binding to bacterial enzymes (e.g., enolase or DHFR) .
  • Control compounds : Compare with sulfonyl carbamoyl phosphonates, which show enhanced activity due to electron-withdrawing groups .

What strategies improve the stability of this compound in aqueous media?

Q. Advanced Research Focus

  • pH buffering : Store at neutral pH (6–8) to prevent hydrolysis of the fluoromethyl-carbamoyl bond.
  • Lyophilization : Enhance shelf life by removing water, as moisture accelerates phosphonate ester degradation .
  • Co-solvent systems : Use acetonitrile/water mixtures (≥70% organic phase) to maintain solubility without hydrolysis .

How does substituent variation on the carbamoyl group influence phosphonate reactivity?

Q. Advanced Research Focus

  • Electron-withdrawing groups (e.g., sulfonyl) : Increase electrophilicity of the central carbon, enhancing nucleophilic substitution rates .
  • Steric effects : Bulky substituents (e.g., tert-butyl) reduce regioselectivity in click reactions but improve thermal stability .
  • Fluorine substitution : The fluoro-methyl group enhances metabolic stability and bioavailability, as shown in analogous agrochemicals .

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